2-[(4-Methyl-1-piperidino)methyl]thiophenol
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Overview
Description
2-[(4-Methyl-1-piperidino)methyl]thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methyl-1-piperidino)methyl]thiophenol typically involves the reaction of 4-methylpiperidine with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with 4-methylpiperidine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methyl-1-piperidino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The piperidine ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the piperidine ring.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(4-Methyl-1-piperidino)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1-piperidino)methyl]thiophenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to biological effects. The thiophenol group may also play a role in modulating the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules .
Comparison with Similar Compounds
2-[(4-Methyl-1-piperidino)methyl]phenol: Similar structure but with a phenol group instead of a thiophenol group.
2-[(4-Methyl-1-piperidino)methyl]aniline: Contains an aniline group instead of a thiophenol group.
Uniqueness: 2-[(4-Methyl-1-piperidino)methyl]thiophenol is unique due to the presence of both a piperidine ring and a thiophenol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-6-8-14(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILQHSXQSLYWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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